tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored in a sealed and dry environment at a temperature between 2-8°C .
Preparation Methods
The synthesis of tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor isoquinoline compound, followed by hydrolysis and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other isoquinoline derivatives, such as:
tert-Butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but lacks the hydroxy group.
tert-Butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but lacks the bromine atom. These comparisons highlight the unique combination of functional groups in this compound, which can influence its reactivity and biological activity.
Biological Activity
Tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS No. 215184-78-4) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₄H₁₉BrN₁O₃
- Molecular Weight : 312.20 g/mol
- Structural Characteristics : The compound features a bromo substituent and a hydroxy group on the isoquinoline core, which are critical for its biological activity.
1. Antioxidant Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant activity. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress-related diseases .
2. Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective properties. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly dopamine receptors. This modulation may help in conditions such as Parkinson's disease and schizophrenia .
3. Antitumor Activity
Preliminary studies suggest that isoquinoline derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators . this compound may show similar effects, warranting further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : It acts as a modulator for various receptors, including dopamine receptors, enhancing signaling pathways that are beneficial in neurodegenerative diseases .
- Antioxidant Mechanism : The hydroxy group contributes to the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
- Apoptosis Induction : By influencing apoptotic pathways, this compound can promote programmed cell death in malignant cells .
Study on Neuroprotection
A study investigated the neuroprotective effects of various isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that this compound significantly reduced cell death and increased cell viability compared to untreated controls .
Antitumor Efficacy Assessment
In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating moderate potency. The study highlighted its potential as a lead compound for developing new anticancer agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSHGAUOXQOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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